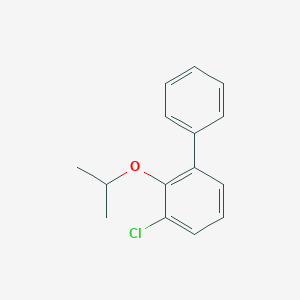
3-Chloro-2-isopropoxy-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-2-isopropoxy-1,1’-biphenyl is an organic compound with the molecular formula C15H15ClO It is a derivative of biphenyl, where one of the hydrogen atoms is replaced by a chlorine atom and another by an isopropoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-isopropoxy-1,1’-biphenyl typically involves the reaction of 3-chloro-1,1’-biphenyl with isopropyl alcohol in the presence of a base such as potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of 3-Chloro-2-isopropoxy-1,1’-biphenyl may involve a continuous flow process to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-2-isopropoxy-1,1’-biphenyl can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The isopropoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The biphenyl core can be reduced under specific conditions to form cyclohexyl derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of 3-amino-2-isopropoxy-1,1’-biphenyl or 3-thio-2-isopropoxy-1,1’-biphenyl.
Oxidation: Formation of 3-chloro-2-isopropoxybenzophenone.
Reduction: Formation of 3-chloro-2-isopropoxycyclohexyl derivatives.
Aplicaciones Científicas De Investigación
3-Chloro-2-isopropoxy-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 3-Chloro-2-isopropoxy-1,1’-biphenyl depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In biological systems, it may interact with specific enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved are subject to ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-1,1’-biphenyl: Lacks the isopropoxy group, making it less versatile in certain reactions.
3-Bromo-2-isopropoxy-1,1’-biphenyl: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and applications.
2-Isopropoxy-1,1’-biphenyl: Lacks the chlorine atom, which can influence its chemical behavior.
Uniqueness
3-Chloro-2-isopropoxy-1,1’-biphenyl is unique due to the presence of both chlorine and isopropoxy groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Propiedades
Fórmula molecular |
C15H15ClO |
|---|---|
Peso molecular |
246.73 g/mol |
Nombre IUPAC |
1-chloro-3-phenyl-2-propan-2-yloxybenzene |
InChI |
InChI=1S/C15H15ClO/c1-11(2)17-15-13(9-6-10-14(15)16)12-7-4-3-5-8-12/h3-11H,1-2H3 |
Clave InChI |
NVSJBFHXLYLBPT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=C(C=CC=C1Cl)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


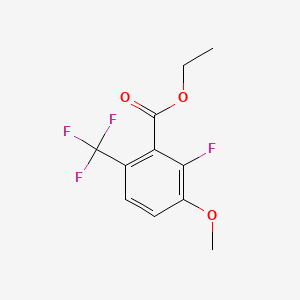
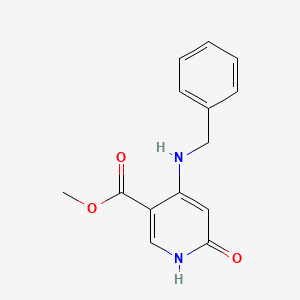
![methyl (6R)-3-acetyl-2-oxo-6-phenylsulfanyl-4-(1,2,3-triacetyloxypropyl)-3a,4,7,7a-tetrahydropyrano[3,4-d][1,3]oxazole-6-carboxylate](/img/structure/B14778964.png)
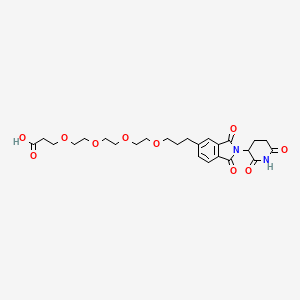
![Benzyl 7,9-dimethyl-5-[(2-methyltetrazol-5-yl)amino]-2,3,4,5-tetrahydro-1-benzazepine-1-carboxylate](/img/structure/B14778981.png)

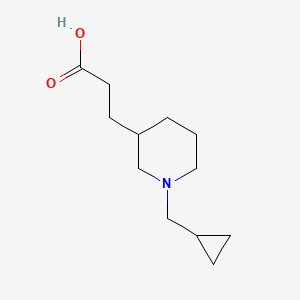

![N-[(4-fluoro-4-piperidyl)methyl]acetamide](/img/structure/B14779014.png)

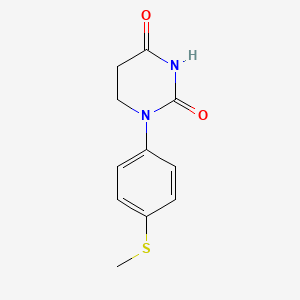
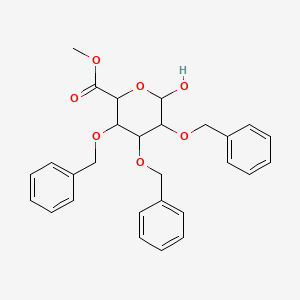
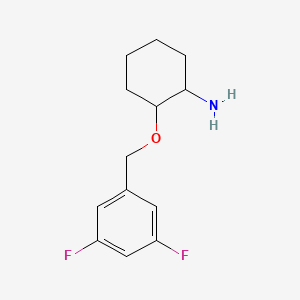
![5-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazine-2-carboxamide](/img/structure/B14779044.png)
